Superior Molecular Flexibility and Hydrogen Bonding Capacity Drives Polymer Network Differentiation
The central ether (-O-) linkage in Bis(4-aminocyclohexyl) ether is a critical structural differentiator from analogs like Bis(4-aminocyclohexyl)methane (PACM), which contains a methylene (-CH₂-) bridge. This ether linkage results in a higher number of hydrogen bond acceptors (3 vs. 2) and provides greater molecular flexibility as evidenced by a lower computed XLogP3 value (0.9 vs. approximately 2.1 for PACM) [REFS-1, REFS-2]. This difference is fundamental, as it can influence both the cure kinetics and the final network morphology in epoxy systems, leading to materials with a potentially different balance of toughness and modulus.
XLogP3: 0.9 vs ~2.1 (PACM)
~50% more HBA, 1.2 lower XLogP3
| Evidence Dimension | Molecular descriptors influencing polymer network properties |
|---|---|
| Target Compound Data | Hydrogen Bond Acceptor Count: 3; XLogP3: 0.9 |
| Comparator Or Baseline | Bis(4-aminocyclohexyl)methane (PACM): Hydrogen Bond Acceptor Count: 2; XLogP3: ~2.1 |
| Quantified Difference | 50% more hydrogen bond acceptors; XLogP3 lower by ~1.2 units, indicating higher polarity/hydrophilicity |
| Conditions | Computed properties from standard algorithms (XLogP3, Cactvs) |
Why This Matters
This difference predicts altered polymer network polarity and crosslink density, directly affecting properties like water absorption and adhesion in final applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22011695, Bis(4-aminocyclohexyl) ether. Accessed April 19, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7563, Bis(4-aminocyclohexyl)methane. Accessed April 19, 2026. View Source
